[1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one, 1-methyl-3-nitro-
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Overview
Description
[1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one, 1-methyl-3-nitro- is a heterocyclic compound that belongs to the class of triazolotriazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one, 1-methyl-3-nitro- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-nitro-1-methyl-1H-1,2,4-triazole with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one, 1-methyl-3-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Cycloaddition: The compound can participate in cycloaddition reactions to form larger heterocyclic systems.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Cycloaddition: Dienophiles or dipolarophiles under thermal or photochemical conditions.
Major Products
Reduction: 1-methyl-3-amino-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Cycloaddition: Larger heterocyclic compounds with potential biological activity.
Scientific Research Applications
Chemistry
In chemistry, [1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one, 1-methyl-3-nitro- is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent, making it a candidate for further drug development.
Medicine
In medicine, derivatives of this compound are being explored for their therapeutic potential. The ability to modify its structure allows for the design of molecules with specific biological activities, such as enzyme inhibition or receptor modulation.
Industry
In the industrial sector, [1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one, 1-methyl-3-nitro- is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of [1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one, 1-methyl-3-nitro- involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or bind to receptors, disrupting normal cellular processes. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one, 1-methyl-: Lacks the nitro group, resulting in different reactivity and biological activity.
[1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one, 3-nitro-: Lacks the methyl group, affecting its chemical properties and applications.
Uniqueness
The presence of both the methyl and nitro groups in [1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one, 1-methyl-3-nitro- imparts unique chemical and biological properties
Properties
CAS No. |
116061-62-2 |
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Molecular Formula |
C5H4N6O3 |
Molecular Weight |
196.12 g/mol |
IUPAC Name |
1-methyl-3-nitro-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-one |
InChI |
InChI=1S/C5H4N6O3/c1-9-5-6-2-7-10(5)4(12)3(8-9)11(13)14/h2H,1H3 |
InChI Key |
BCKMMROKSGOWJG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC=NN2C(=O)C(=N1)[N+](=O)[O-] |
Origin of Product |
United States |
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